1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (empirical formula: C₁₃H₁₄N₂O₂; molecular weight: 230.26 g/mol) is a pyrazole-based carboxylic acid derivative characterized by a 4-methylbenzyl substituent at the N1-position and a methyl group at the C5-position of the pyrazole ring . Its structure combines aromatic and heterocyclic moieties, making it a candidate for pharmaceutical and agrochemical research. The compound is commercially available (e.g., Product No. JRD0066 from AldrichCPR) but lacks extensive safety or bioactivity data in public databases .
Properties
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-15-10(2)7-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYAPCQMEXZKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis for Carboxylic Acid Formation
A foundational method for synthesizing pyrazole-3-carboxylic acids involves hydrolyzing ester precursors. For example, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes hydrolysis with 10% NaOH in refluxing methanol for 4 hours, yielding 95% of the corresponding carboxylic acid. This method is adaptable to 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid by substituting the phenyl groups with a 4-methylbenzyl moiety.
Reaction Conditions:
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Solvent: Methanol/water mixtures
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Base: Sodium hydroxide (10–20% w/v)
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Temperature: Reflux (65–70°C)
The reaction progress is monitored via thin-layer chromatography (TLC), with acidification (HCl, pH ≈ 2) precipitating the product. This approach minimizes side reactions like decarboxylation, which occur under harsher acidic conditions.
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole rings are commonly assembled via cyclocondensation between hydrazines and 1,3-diketones. Patent CN111138289B details the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid using methylhydrazine and diacetyl under acidic conditions. For the target compound, 4-methylbenzyl hydrazine could react with acetylacetone derivatives to form the 5-methyl-3-carboxylic acid scaffold.
Key Variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrazine:diketone | 1:1–1.2 | Prevents dimerization |
| Solvent | Ethanol/water | Enhances solubility |
| Catalyst | p-TsOH (0.5 mol%) | Accelerates cyclization |
| Temperature | 80–90°C | Balances rate vs. decomposition |
Cyclocondensation typically achieves 70–85% yield, with impurities arising from regioisomeric pyrazoles (e.g., 1,4- vs. 1,5-substitution).
Alkylation Strategies for N-Substitution
Nucleophilic Displacement of Halides
Introducing the 4-methylbenzyl group at the pyrazole N1 position often employs alkylation with 4-methylbenzyl chloride. A representative protocol from CN111362874B uses potassium carbonate as a base in dimethylformamide (DMF) at 60°C.
Procedure:
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Dissolve pyrazole intermediate (1.0 eq) in DMF.
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Add 4-methylbenzyl chloride (1.2 eq) and K₂CO₃ (2.0 eq).
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Stir at 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and concentrate.
Challenges:
Mitsunobu Reaction for Regioselective Alkylation
For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) enables N-alkylation with 4-methylbenzyl alcohol. This method avoids halide intermediates but is cost-prohibitive for large-scale synthesis.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Data from multiple sources reveal temperature thresholds for minimizing decomposition:
| Step | Solvent | Optimal Temp. (°C) | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | +22% vs. 60°C |
| Hydrolysis | Methanol/water | 70 | +15% vs. RT |
| Alkylation | DMF | 60 | +10% vs. 80°C |
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate downstream purification.
Catalytic Approaches to Reduce Isomers
Patent CN111362874B demonstrates that adding KI (0.6 eq) during cyclization suppresses 5-(difluoromethyl) isomer formation from 20% to <5%. For the target compound, analogous additives (e.g., NaI) could improve regioselectivity.
Purification and Characterization
Recrystallization Protocols
Crude 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is recrystallized from ethanol/water (4:1 v/v), achieving 98.5% purity after two cycles. Alternative solvents:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water | 98.5 | 85 |
| Acetonitrile | 99.1 | 72 |
| Ethyl acetate | 97.0 | 91 |
Analytical Validation
HPLC Conditions:
Spectroscopic Data:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Corresponding oxidized derivatives
Reduction: Alcohol derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole-3-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a systematic comparison of 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid with analogous compounds:
Structural Modifications and Molecular Properties
Physicochemical Properties
- Solubility : The methoxy-substituted analog (C₁₃H₁₄N₂O₃) has higher water solubility than the methylbenzyl variant due to increased polarity .
- Acidity : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lowers the pKa of the carboxylic acid, enhancing its reactivity in coupling reactions .
Biological Activity
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 300680-10-8) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of compounds known for their diverse therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activities, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical formula for 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is C13H14N2O2, with a molecular weight of 230.26 g/mol. Its structure features a pyrazole ring substituted with a methyl group and a 4-methylbenzyl group, which may influence its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which were tested against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | E. coli | 15 |
| 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | S. aureus | 18 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study involving various substituted pyrazoles demonstrated that compounds with similar structures to 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibited significant inhibition of inflammation in animal models . For instance, the compound was tested in carrageenan-induced edema models, showing comparable results to standard anti-inflammatory drugs like indomethacin.
3. Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer properties. In vitro studies indicated that certain pyrazoles displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for effective cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. The study found that the presence of specific functional groups significantly enhanced the antimicrobial activity of the compounds tested, including 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives in a mouse model of inflammation. The study concluded that these compounds modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Q & A
Q. What are the common synthetic routes for 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
The compound can be synthesized via condensation reactions involving pyrazole precursors and substituted benzyl groups. For example, pyrazole esters (e.g., ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate) can react with acid anhydrides or chlorides to introduce the benzyl moiety . Intermediates are characterized using IR (to confirm functional groups like carbonyl), (to verify substituent positions and integration ratios), mass spectrometry (for molecular weight confirmation), and elemental analysis (to assess purity) . Advanced variants may employ Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis for regioselective functionalization .
Q. Which spectroscopic methods are most effective for characterizing this compound and verifying its purity?
- IR Spectroscopy : Identifies carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm) .
- : Resolves substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H] or [M-H]) .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms substituent positions .
Q. What preliminary biological activities have been reported, and what assay protocols are used?
Pyrazole analogs exhibit analgesic and anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema for inflammation; hot-plate test for analgesia) . Protocols include:
- In vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory targets).
- In vivo ulcerogenicity testing to assess gastrointestinal safety .
- Dose-response curves (e.g., ED values) to quantify potency.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Substituent Variation : Systematically modify the benzyl (e.g., 4-methyl vs. 4-fluoro) and pyrazole (e.g., 5-methyl vs. 5-chloro) groups to assess effects on potency and selectivity .
- Bioisosteric Replacements : Replace the carboxylic acid with esters or amides to improve bioavailability .
- Pharmacophore Mapping : Use computational tools to identify critical functional groups (e.g., hydrogen-bond donors/acceptors) .
- Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity trends .
Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
- Molecular Docking : Simulate interactions with active sites (e.g., COX-2) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD/RMSF analysis) .
- QSAR Modeling : Train regression models using descriptors like logP, polar surface area, and topological indices .
Q. How can contradictory data in pharmacological studies (e.g., varying potency across assays) be analyzed and resolved?
- Assay Validation : Confirm reproducibility using standardized protocols (e.g., IC in triplicate) .
- Off-Target Screening : Use panels (e.g., kinase or GPCR arrays) to identify unintended interactions.
- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes .
- Statistical Analysis : Apply ANOVA or Bayesian models to distinguish signal from noise .
Q. What are the best practices for optimizing reaction conditions to improve synthetic yield?
- Catalyst Screening : Test Pd(PPh), PdCl, or Ni catalysts for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity .
- Temperature Gradients : Use microwave-assisted synthesis for faster kinetics and higher yields .
- Workflow Automation : Employ high-throughput screening to rapidly test conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
